molecular formula C9H12N2O3 B136452 Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate CAS No. 143708-31-0

Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate

Cat. No.: B136452
CAS No.: 143708-31-0
M. Wt: 196.2 g/mol
InChI Key: DGDSBNAWYBWHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with an amino group, an ethoxycarbonyl group, and a methyl group

Properties

CAS No.

143708-31-0

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-4-7(10)8(12)11-5(6)2/h4H,3,10H2,1-2H3,(H,11,12)

InChI Key

DGDSBNAWYBWHDL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)C(=C1)N)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(=C1)N)C

Synonyms

3-Pyridinecarboxylicacid,5-amino-1,6-dihydro-2-methyl-6-oxo-,ethylester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-hydroxybenzoic acid: This compound shares the amino group and a similar aromatic structure but differs in the presence of a hydroxy group instead of an ethoxycarbonyl group.

    3-amino-5-hydrazinopyrazole: Another compound with an amino group, but with a pyrazole ring instead of a pyridine ring.

    5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound features a triazole ring and is used in the synthesis of energetic salts.

Uniqueness

Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate is unique due to its specific combination of functional groups and its pyridine ring structure

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